molecular formula C19H21NO B2571278 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine CAS No. 61995-15-1

1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine

Cat. No. B2571278
CAS RN: 61995-15-1
M. Wt: 279.383
InChI Key: WKMTXDBUDKSLHT-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine” is likely a complex organic molecule. Based on its name, it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, imidazolium ionic liquids have been explored as a recyclable and reusable reaction medium .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Stereochemistry : 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine has been used as a multipurpose synthon for fine organic synthesis. It's a key intermediate in the synthesis of a series of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are potential antiviral compounds. These compounds are prepared by rearranging 1-benzyl-3,4-epoxypiperidines under specific conditions. The study also conducted conformation analysis on these compounds, providing insights into their stereochemical properties (Grishina et al., 2005).

  • Cycloaddition Reactions : This chemical also takes part in cycloaddition reactions. Specifically, 2,3,4,5-tetrahydropyridine 1-oxide, related structurally to 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, shows a tendency to undergo 1,3-dipolar cycloadditions, yielding adducts derived from endo transition states. This reaction pathway is critical in synthesizing complex molecular structures (March et al., 2010).

  • Crystal Structure Analysis : A derivative of this compound, specifically (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has been synthesized and its crystal structure was analyzed. The compound exhibits a flat boat conformation and the structure has intra- and intermolecular hydrogen bonds, which stabilize the crystal structure (Sambyal et al., 2011).

Biological Activity and QSAR Studies

  • Antibacterial Activity and QSAR Studies : Derivatives of tetrahydropyrimidines, which are structurally similar to 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, have shown antibacterial properties. QSAR (Quantitative Structure-Activity Relationship) studies reveal that certain molecular descriptors, such as total positive partial charge and total polar negative Van der Waals surface area, significantly influence the antibacterial activity of these compounds (Sawant & Bhatia, 2008).

  • Synthesis and Biological Activities of Tetrahydropyridine Derivatives : Tetrahydropyridine-3-carboxylic acid derivatives, structurally related to 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine, are synthesized through various methods, including intramolecular 1,6-conjugate addition of 2,4-dienylamines. These compounds are known for their interesting biological activities, indicating the potential for pharmacological applications (Kim et al., 2016).

Catalysis and Chemical Transformations

  • Biotransformation with Mycellar Fungi : Biotransformation of 1,2,5,6-tetrahydropyridines with strains of mycellar fungi has been studied, revealing that certain strains possess high transforming activity and selectivity. This process leads to the oxidation of tetrahydropyridines into the corresponding trans-diol, indicating the potential for microbial transformation in synthetic pathways (Terentiev et al., 2003).

  • Catalytic Hydrogenation : The catalytic hydrogenation of related compounds, where 1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine may serve as a precursor, has been extensively studied to optimize reaction conditions, catalyst selection, and reaction kinetics. These studies provide insights into the use of this compound in complex chemical syntheses (Samardžić & Zrnčević, 2012).

properties

IUPAC Name

1-benzyl-5-phenylmethoxy-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-3-8-17(9-4-1)14-20-13-7-12-19(15-20)21-16-18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMTXDBUDKSLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(benzyloxy)-1,2,5,6-tetrahydropyridine

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